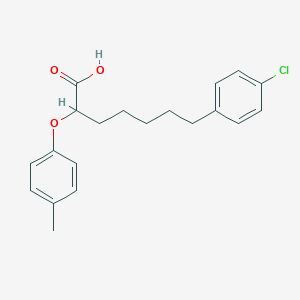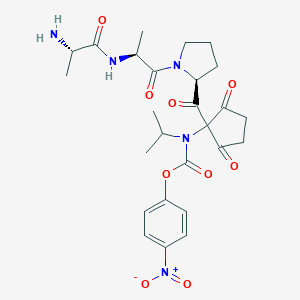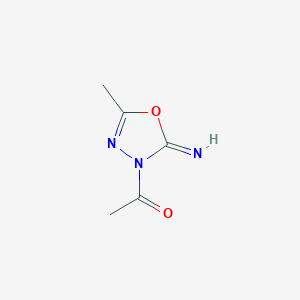
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMOE, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. IMOE is a highly reactive molecule that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms. This compound is synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone may exert its biological effects through the inhibition of various enzymes such as cholinesterase and acetylcholinesterase.
Biochemical And Physiological Effects
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses antifungal and antibacterial properties. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. In vivo studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its high reactivity and potential applications in various fields such as medicine, agriculture, and materials science. However, the limitations of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its potential toxicity and the need for careful handling due to its highly reactive nature.
Future Directions
There are several future directions for the study of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Another potential direction is the development of new herbicides based on the herbicidal properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone and its potential applications in materials science.
Synthesis Methods
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can be synthesized through various methods, including the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroacetate in the presence of triethylamine. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can also be synthesized through the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate and subsequent hydrolysis of the resulting intermediate.
Scientific Research Applications
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been studied for its potential use as a biomarker for various diseases such as Alzheimer's disease. In agriculture, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been studied for its potential use in the development of new materials such as polymers and nanomaterials.
properties
CAS RN |
127351-20-6 |
|---|---|
Product Name |
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
InChI Key |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
Canonical SMILES |
CC1=NN(C(=N)O1)C(=O)C |
synonyms |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



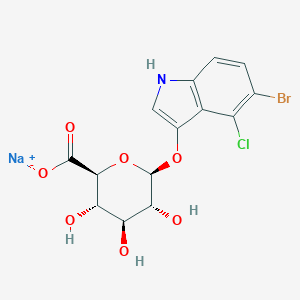
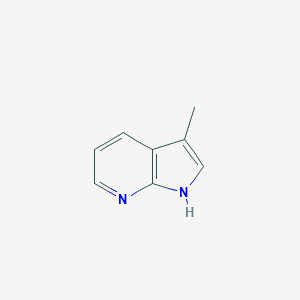



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
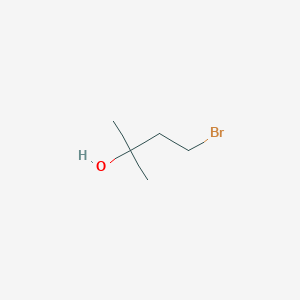

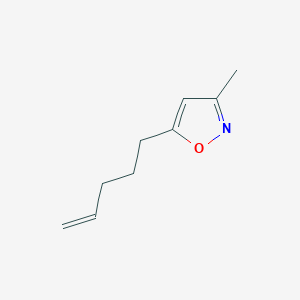
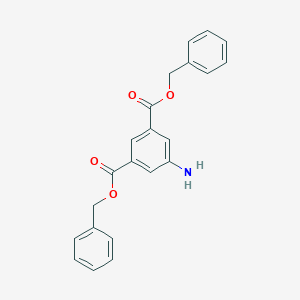
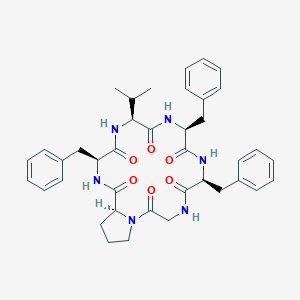
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
